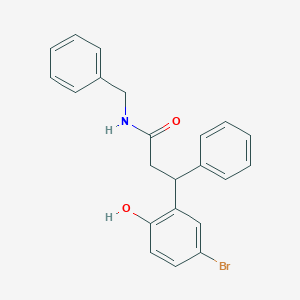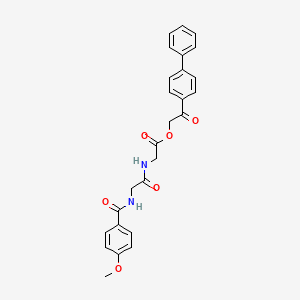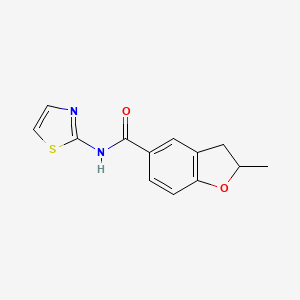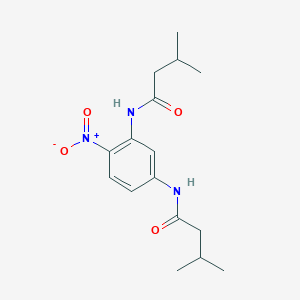![molecular formula C16H20ClNO3 B4007276 methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate
Vue d'ensemble
Description
Methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.1131712 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis and Heterocycle Construction
Research has demonstrated the use of structurally similar compounds to methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate in the synthesis of spirocyclopropane anellated heterocycles and other complex organic molecules. For example, methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to yield a variety of heterocyclic carboxylates, highlighting the potential of such compounds in constructing complex organic frameworks (Meijere et al., 1989).
Role in Anticonvulsant Activity
Compounds closely related to this compound have been evaluated for their anticonvulsant properties. Studies have found that certain enaminones, which share a similar structural framework, exhibit significant anticonvulsant activity, suggesting potential research applications of these compounds in developing new anticonvulsant drugs (Scott et al., 1993).
Contributions to Anticancer Research
Research into structurally similar compounds has shown potential anticancer activities. For instance, S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives have been synthesized and exhibited significant in vitro anticancer activities against different cancer cell lines, indicating the role these compounds can play in anticancer research (Saad & Moustafa, 2011).
Use in Molecular Docking Studies
This compound and related compounds have been the subject of molecular docking studies, which help in understanding their potential interactions with biological targets. Such studies provide insights into the compound's mechanism of action and its suitability for further drug development processes (Vanasundari et al., 2018).
Exploration in Allosteric Modulation
Research into allosteric modulation of G protein-coupled receptors (GPCRs) has also involved compounds structurally related to this compound. These studies provide valuable information on how such compounds can modulate receptor activity, offering potential pathways for the development of new therapeutic agents (Valant et al., 2012).
Propriétés
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-2-cyclopentyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-21-16(20)14(12-4-2-3-5-12)15(19)18-10-11-6-8-13(17)9-7-11/h6-9,12,14H,2-5,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDBKPBFUPBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)






![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
amino]methyl}phenol](/img/structure/B4007271.png)

![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
